DRAQ5 dye

Description

Properties

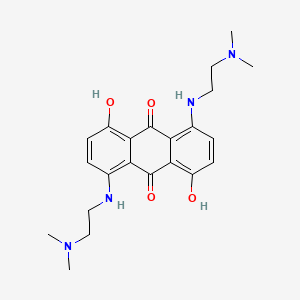

Molecular Formula |

C22H28N4O4 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

1,5-bis[2-(dimethylamino)ethylamino]-4,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-7-15(27)19-17(13)21(29)20-16(28)8-6-14(18(20)22(19)30)24-10-12-26(3)4/h5-8,23-24,27-28H,9-12H2,1-4H3 |

InChI Key |

WPCPGQDHWVUSRS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

DRAQ5™ Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5™ is a cell-permeant, far-red fluorescent DNA dye that has become an indispensable tool in cellular analysis.[1] Chemically identified as 1, 5-bis{[2-(di-methylamino)ethyl]amino}-4, 8-dihydroxyanthracene-9, 10-dione, this synthetic anthraquinone (B42736) derivative exhibits a high affinity for double-stranded DNA (dsDNA).[2] Its utility spans a wide range of applications, including flow cytometry, fluorescence microscopy, and high-content screening (HCS), owing to its unique spectral properties and ability to stain both live and fixed cells without the need for RNase treatment.[1] This guide provides a comprehensive overview of DRAQ5™, its mechanism of action, key applications, and detailed experimental protocols.

Core Properties and Mechanism of Action

DRAQ5™ readily crosses the cell and nuclear membranes of both eukaryotic and prokaryotic cells.[1][2] It intercalates into the dsDNA helix with high affinity and stoichiometry, meaning the fluorescence signal is directly proportional to the amount of DNA present.[3][4] This stoichiometric binding is crucial for applications such as cell cycle analysis and DNA ploidy determination.[5] While it binds to all dsDNA, molecular modeling and experimental evidence suggest a preference for AT-rich regions of the DNA minor groove.[6][7]

The binding mechanism of DRAQ5™ is concentration-dependent. At concentrations below 5 µM, it primarily binds to the A-T minor groove.[8] At higher concentrations (≥ 5 µM), intercalation between base pairs becomes the dominant binding mode.[8] This dual-mode interaction can influence chromatin structure, and at higher concentrations or with prolonged exposure, it may induce a DNA damage response, potentially leading to cell cycle arrest and apoptosis.[8][9] It is important to note that DRAQ5™ shows negligible binding to RNA and mitochondrial DNA.[4][7]

Mechanism of Action: DNA Binding

Caption: Concentration-dependent binding mechanism of DRAQ5 to DNA.

Quantitative Data Summary

The following tables summarize the key quantitative properties of DRAQ5™ dye.

Spectral Properties

| Property | Wavelength (nm) | Notes |

| Excitation Maximum (Optimal) | 646[2][3] | Can be excited by various laser lines including 488, 514, 568, 633, and 647 nm.[2][10] |

| Excitation Maximum (Sub-optimal) | 600[3][11] | |

| Emission Maximum (dsDNA-bound) | 697[3][11] | |

| Emission Maximum (Alternative) | 681[12][13] | |

| Emission Range | 665 to >780[10] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 413 g/mol [12] |

| Molar Extinction Coefficient | 22,000 M⁻¹cm⁻¹[12] |

| Supplied Concentration (Typical) | 0.5 mM or 5 mM |

Experimental Protocols

General Considerations

-

No Wash Required: DRAQ5™ staining does not typically require a washing step, as the dye reaches an equilibrium.[2][10]

-

Light Protection: Protect stained cells from light to prevent photobleaching of other fluorophores.[3]

-

Temperature: Staining is faster at 37°C (1-15 minutes) compared to room temperature (5-30 minutes).[13][14]

-

Long-Term Assays: As a DNA intercalator, DRAQ5™ may inhibit cell division in long-term experiments and should be tested for cytotoxic effects.[3][14]

Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol is suitable for visualizing nuclei in live cells.

Materials:

-

Live cells in culture

-

DRAQ5™ solution (e.g., 5 mM stock)

-

Culture medium or phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., chamber slide, glass-bottom dish).

-

Add DRAQ5™ directly to the culture medium to a final concentration of 1-5 µM.[2] For time-lapse imaging, a lower concentration of 1 µM may be preferable.[3]

-

Incubate for 5-30 minutes at room temperature or 1-15 minutes at 37°C.[2][13]

-

Image the cells directly without washing.

Protocol 2: Fixed Cell Staining for Immunofluorescence Microscopy

This protocol outlines the use of DRAQ5™ as a nuclear counterstain in a typical immunofluorescence workflow.

Materials:

-

Fixed and permeabilized cells on a slide or plate

-

Primary and fluorescently labeled secondary antibodies

-

DRAQ5™ solution

-

PBS

-

Mounting medium

Procedure:

-

Perform standard immunofluorescence staining with primary and secondary antibodies.

-

After the final wash step following secondary antibody incubation, add DRAQ5™ diluted in PBS to a final concentration of 5 µM.[3]

-

Incubate for 10-20 minutes at room temperature, protected from light.[3]

-

Aspirate the DRAQ5™ solution. A brief wash with PBS is optional.[2]

-

Mount the coverslip using an appropriate mounting medium.

Experimental Workflow for Immunofluorescence

Caption: A typical immunofluorescence workflow incorporating DRAQ5.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

DRAQ5™ is well-suited for cell cycle analysis due to its stoichiometric binding to DNA.

Materials:

-

Single-cell suspension

-

Complete culture medium or PBS

-

DRAQ5™ solution

Procedure:

-

Prepare a single-cell suspension at a concentration of ≤ 1 x 10⁶ cells/mL.[2]

-

Add DRAQ5™ to the cell suspension to a final concentration of 10-20 µM.[3][14]

-

Gently mix and incubate for 15-30 minutes at room temperature or 5-15 minutes at 37°C.[3][13]

-

Analyze the cells directly on a flow cytometer without washing.[10] Excite with a 488 nm, 561 nm, or 633/647 nm laser and collect emission using a long-pass filter (e.g., 695LP or 715LP).[10][14]

Protocol 4: High-Content Screening (HCS)

DRAQ5™ is widely used in HCS for nuclear segmentation and cell counting.

Materials:

-

Cells seeded in microplates

-

Test compounds/reagents

-

DRAQ5™ solution

-

Fixative (optional)

Procedure:

-

Seed cells in a microplate and treat with compounds as required by the assay.

-

For endpoint assays, cells can be fixed (e.g., with 4% formaldehyde) and permeabilized or stained live.

-

Add DRAQ5™ to each well to a final concentration of 5 µM.[15]

-

Incubate for 15-30 minutes at room temperature.

-

Acquire images using an HCS platform. The DRAQ5™ signal is used to identify and count nuclei, which serves as the basis for further single-cell measurements.[15] A weak cytoplasmic signal can also be used to delineate cell boundaries.[7][15]

Applications in Research and Drug Development

-

Nuclear Counterstaining: Its far-red emission minimizes spectral overlap with common fluorophores like GFP and FITC, making it an ideal nuclear counterstain in multicolor imaging experiments.[16]

-

Cell Cycle Analysis: The stoichiometric binding of DRAQ5™ to DNA allows for the precise determination of DNA content and cell cycle distribution in both normal and neoplastic cells.[5]

-

High-Content Screening (HCS): In HCS, DRAQ5™ is routinely used for robust nuclear segmentation, enabling accurate cell counting and the measurement of various cellular parameters on a per-cell basis.[15]

-

Apoptosis and Cytotoxicity Assays: Changes in nuclear morphology, such as condensation and fragmentation, which are hallmarks of apoptosis, can be visualized and quantified using DRAQ5™.[15]

-

Live-Cell Imaging: The ability to stain live cells allows for dynamic studies of nuclear events and cell proliferation over time, although potential effects on cell division should be considered.[3]

Conclusion

DRAQ5™ is a versatile and robust far-red fluorescent DNA dye with broad applicability in modern cell biology and drug discovery. Its unique spectral properties, high affinity for DNA, and suitability for both live and fixed cells make it a superior choice for a multitude of applications, from basic research to high-throughput screening. By understanding its mechanism of action and following optimized protocols, researchers can effectively leverage DRAQ5™ to gain critical insights into cellular processes.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]

- 3. biostatus.com [biostatus.com]

- 4. DRAQ5 [biostatus.com]

- 5. pathology.ufl.edu [pathology.ufl.edu]

- 6. Spectral analysis of the DNA targeting bisalkylaminoanthraquinone DRAQ5 in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. imaging - How come Draq5 stains cytoplasm and membranes under confocal - Biology Stack Exchange [biology.stackexchange.com]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. Induction of DNA Damage Response by the Supravital Probes of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. med.virginia.edu [med.virginia.edu]

- 15. biostatus.com [biostatus.com]

- 16. selectscience.net [selectscience.net]

DRAQ5: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of DRAQ5™, a far-red fluorescent, cell-permeant DNA dye. DRAQ5 is a versatile tool for nuclear counterstaining in a wide range of cellular analysis techniques, including flow cytometry, fluorescence microscopy, and high-content screening.[1][2][3][4] Its utility in both live and fixed cells makes it a valuable reagent in diverse research and drug development workflows.[1][2][3][4][5]

Core Spectral Characteristics

DRAQ5™ is an anthraquinone (B42736) compound that intercalates into double-stranded DNA (dsDNA) with high affinity.[4] A key feature of DRAQ5 is its far-red fluorescent properties, which minimize spectral overlap with common fluorophores in the visible range, such as GFP, FITC, and R-PE.[1][4][6] This allows for straightforward integration into multicolor analysis protocols without the need for complex fluorescence compensation.[2][7]

The dye can be excited by a broad range of laser lines, from blue to red, and emits in the far-red to near-infrared region of the spectrum.[1][3][8] While optimally excited by red wavelengths, it can be sub-optimally excited by the common 488 nm blue laser line, making it compatible with a wide array of existing instrumentation.[9][10] Upon binding to dsDNA, the fluorescence signal of DRAQ5 is stoichiometric, meaning it is directly proportional to the amount of nuclear DNA, enabling applications such as cell cycle analysis.[4][10]

Quantitative Spectral Data

The following tables summarize the key excitation and emission properties of DRAQ5.

| Parameter | Wavelength (nm) | Notes |

| Excitation Maxima | 600 / 646[1][8][10][11] | Optimally excited by yellow/red wavelengths.[1][3][8] |

| Sub-optimal Excitation | 488[9][10] | Commonly used in flow cytometry. |

| 514, 568, 633[6] | Other compatible laser lines. | |

| Emission Maximum | 697 (when bound to dsDNA)[1][8][10][11][12] | Other sources report a peak at 681 nm.[2][6][9][13][14] |

| Emission Range | Starts at ~665 nm and extends into the near-infrared[2][6][9][15] |

| Recommended Filters for Detection | |

| Longpass (LP) | 660 LP, 695 LP, 715 LP, 780 LP[1][2][6][7][9] |

| Bandpass (BP) | 780/60 BP[1][3][8] |

Experimental Protocols and Workflows

DRAQ5 is known for its simple and rapid staining protocols, often without the need for wash steps, making it a convenient addition to existing experimental workflows.[1][2][9] It is compatible with a variety of buffers, culture media, and fixation methods.[1][5]

General Staining Workflow

The following diagram illustrates a generalized workflow for staining cells with DRAQ5. Specific concentrations and incubation times may need to be optimized depending on the cell type and application.

Protocol 1: Live Cell Staining for Microscopy

This protocol is suitable for visualizing the nuclei of live cells.

-

Cell Preparation : Culture cells to the desired confluence on a suitable imaging dish or slide.

-

Staining Solution Preparation : Prepare a working solution of DRAQ5 in culture medium or a physiological buffer (e.g., PBS) to a final concentration of 1-5 µM.[3] For time-lapse imaging, a lower concentration of 1 µM may be used in the assay medium for the duration of the experiment.[1][3]

-

Staining : Replace the existing medium with the DRAQ5 staining solution.

-

Incubation : Incubate the cells for 15-30 minutes at room temperature or for a shorter duration at 37°C.[1][3] Protect from light.

-

Analysis : Image the cells directly without washing.

Protocol 2: Fixed and Permeabilized Cell Staining for Immunofluorescence

DRAQ5 can be readily incorporated into standard immunofluorescence protocols.

-

Cell Preparation : Grow cells on coverslips or imaging plates.

-

Fixation : Fix the cells using a desired method (e.g., 4% formaldehyde (B43269) for 15-30 minutes at room temperature).[3]

-

Washing : Wash the cells with PBS.

-

Permeabilization : If required for intracellular antibody staining, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).[1][3]

-

Blocking and Antibody Staining : Perform blocking and primary/secondary antibody incubations as per your standard protocol.

-

DRAQ5 Staining : Following the final antibody wash step, incubate the cells with 5 µM DRAQ5 in PBS for 5-20 minutes at room temperature, protected from light.[1][3][16][17]

-

Final Wash and Mounting : Briefly wash with PBS and mount the coverslips for imaging.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

The stoichiometric binding of DRAQ5 to DNA allows for the analysis of cellular DNA content.

-

Cell Preparation : Prepare a single-cell suspension in an appropriate buffer (e.g., PBS) at a concentration of ≤4 x 10^5 cells/mL.[1][9]

-

Staining : Add DRAQ5 to a final concentration of 10-20 µM.[1][3] For simple gating of nucleated cells, a lower concentration of 5-10 µM may be sufficient.[1][3]

-

Incubation : Gently mix and incubate for 15-30 minutes at room temperature, protected from light.[1][3] Staining is faster at 37°C.[1][9]

-

Analysis : Analyze the cells directly on a flow cytometer without any wash steps.[1][9] Excite with a 488 nm, 561 nm, or 633/647 nm laser and collect the emission using a longpass filter such as 695LP or 715LP.[2][7][9] For DNA content analysis, a filter above 700 nm is recommended.[1][3][8]

Signaling Pathways and Logical Relationships

DRAQ5's primary role is as a nuclear counterstain, providing spatial context for other fluorescent signals within the cell. It does not directly participate in signaling pathways but is crucial for their study. For example, in studies of protein translocation, DRAQ5 allows for the precise localization of a fluorescently-tagged protein (e.g., GFP-tagged) in relation to the nucleus.

The logical relationship for analyzing such an event is depicted below.

References

- 1. biostatus.com [biostatus.com]

- 2. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. DRAQ5 [biostatus.com]

- 5. selectscience.net [selectscience.net]

- 6. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]

- 7. med.virginia.edu [med.virginia.edu]

- 8. immunologicalsciences.com [immunologicalsciences.com]

- 9. interchim.fr [interchim.fr]

- 10. novusbio.com [novusbio.com]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. revvity.com [revvity.com]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. DRAQ5™ [bdbiosciences.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. DRAQ5® | Cell Signaling Technology [cellsignal.com]

- 17. media.cellsignal.com [media.cellsignal.com]

DRAQ5: A Technical Guide to a Cell-Permeant, Far-Red DNA Stain for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of DRAQ5, a far-red fluorescent DNA dye that is permeable to the membranes of living cells. Its unique characteristics make it a valuable tool for a wide range of applications in cellular analysis, including flow cytometry, fluorescence microscopy, and high-content screening. This document provides a comprehensive overview of its technical specifications, detailed experimental protocols, and a discussion of its mechanism of action.

Core Properties and Advantages

DRAQ5 is a synthetic anthraquinone (B42736) compound that exhibits a high affinity for double-stranded DNA (dsDNA).[1][2] A key advantage of DRAQ5 is its ability to rapidly penetrate the membranes of intact, living cells, allowing for the direct staining of nuclear DNA without the need for fixation or permeabilization steps.[3] This feature preserves the integrity of the cell and its surface antigens, making it ideal for multi-parameter analyses.[3]

The far-red spectral properties of DRAQ5 offer significant benefits for multiplexing experiments. With an optimal excitation maximum at approximately 646 nm and an emission maximum around 697 nm when bound to dsDNA, it has minimal spectral overlap with commonly used fluorophores in the visible range, such as GFP, FITC, and R-PE.[4] This spectral separation simplifies experimental design and data analysis by reducing the need for fluorescence compensation.[1] Furthermore, DRAQ5 is photostable, exhibiting minimal photobleaching, which is advantageous for long-term imaging studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for DRAQ5, providing a quick reference for experimental planning.

| Property | Value | References |

| Excitation Maximum (Optimal) | 646 nm | [4] |

| Excitation Maximum (Sub-optimal) | 488, 514, 568, 633 nm | [4] |

| Emission Maximum (dsDNA-bound) | 697 nm | [4] |

| Molecular Weight | ~413 Da |

Table 1: Spectral and Physical Properties of DRAQ5

| Application | Recommended Concentration | Incubation Time | Temperature | References |

| Live-Cell Imaging / Microscopy | 5 - 20 µM | 5 - 30 minutes | Room Temperature or 37°C | |

| Flow Cytometry (Nucleated Cell Gating) | 5 - 10 µM | 15 - 30 minutes | Room Temperature | |

| Flow Cytometry (Cell Cycle Analysis) | 10 - 20 µM | 15 - 30 minutes | Room Temperature | |

| Time-Lapse Assays | 1 µM | Duration of assay | 37°C |

Table 2: Recommended Staining Conditions for Live Cells

Mechanism of Action

DRAQ5 binds to dsDNA with high affinity, although a specific dissociation constant (Kd) is not widely reported in the literature. The binding is stoichiometric, meaning the fluorescence intensity is directly proportional to the amount of DNA present. This characteristic allows for quantitative DNA content analysis, such as in cell cycle studies. The precise binding mode of DRAQ5 to DNA is thought to be concentration-dependent, involving both intercalation between base pairs and binding to the A-T rich minor groove.

Experimental Protocols

The following are detailed protocols for the use of DRAQ5 in common live-cell staining applications.

Protocol 1: Live-Cell Staining for Fluorescence Microscopy

Materials:

-

DRAQ5™ (5 mM stock solution)

-

Complete cell culture medium or a suitable buffer (e.g., PBS)

-

Live cells cultured on coverslips or in imaging dishes

Procedure:

-

Prepare the DRAQ5 staining solution by diluting the 5 mM stock to a final working concentration of 5-20 µM in pre-warmed (37°C) complete culture medium.

-

Remove the existing culture medium from the cells.

-

Add the DRAQ5 staining solution to the cells.

-

Incubate the cells for 5-30 minutes at 37°C and 5% CO2, protected from light. Staining is typically rapid at 37°C (1-3 minutes).[2]

-

The cells can be imaged directly without a wash step. If a wash is preferred, gently rinse with fresh, pre-warmed culture medium.

-

Proceed with imaging using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation ~633/647 nm, emission >665 nm).

Protocol 2: Live-Cell Staining for Flow Cytometry

Materials:

-

DRAQ5™ (5 mM stock solution)

-

Appropriate buffer for flow cytometry (e.g., PBS without sodium azide)

-

Suspension of live cells

Procedure:

-

Prepare a single-cell suspension at a concentration of ≤4 x 10^5 cells/mL in the desired buffer.

-

Add DRAQ5™ directly to the cell suspension to achieve a final concentration of 5-20 µM. For simple gating of nucleated cells, a lower concentration (5-10 µM) is often sufficient, while cell cycle analysis may benefit from a higher concentration (10-20 µM).

-

Gently mix the cell suspension.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

The cells can be analyzed directly on the flow cytometer without any wash steps.

-

Excite with a 488 nm or 633/647 nm laser and collect the emission using a long-pass filter of 695 nm or greater.[2]

Visualizations

Experimental Workflow for Live-Cell Staining

A generalized workflow for staining live cells with DRAQ5.

DRAQ5 in the Context of Cell Cycle Analysis

DRAQ5 staining enables cell cycle analysis based on DNA content.

Concluding Remarks

DRAQ5 is a highly effective and versatile far-red fluorescent probe for the nuclear staining of live cells. Its cell permeability, rapid staining kinetics, and spectral compatibility with other common fluorophores make it an invaluable tool for researchers in various fields of cell biology and drug discovery. The stoichiometric nature of its DNA binding allows for quantitative analysis of cellular DNA content, providing insights into cell cycle progression and nuclear morphology. While its use in long-term assays may require consideration of potential cytotoxicity, its performance in short-term live-cell imaging and flow cytometry is robust and well-documented. As with any fluorescent probe, optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the best results.

References

Unraveling the Specificity of DRAQ5 for DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the specificity of DRAQ5 for DNA, a crucial aspect for its reliable application in cellular and molecular research. DRAQ5 (1,5-bis{[2-(dimethylamino)ethyl]amino}-4,8-dihydroxyanthracene-9,10-dione) is a far-red, cell-permeant fluorescent dye widely utilized for nuclear counterstaining in a variety of applications, including flow cytometry, fluorescence microscopy, and high-content screening. A thorough understanding of its interaction with DNA is paramount for accurate data interpretation and experimental design.

Core Mechanism: A Tale of Two Binding Modes

DRAQ5's interaction with DNA is not monolithic; it exhibits a fascinating concentration-dependent dual-binding mechanism. This plasticity in its binding mode is a critical factor influencing its experimental performance and potential cellular effects.

At low micromolar concentrations (typically < 5 µM) , DRAQ5 preferentially binds to the minor groove of DNA . This interaction is characterized by a strong affinity for AT-rich regions, with a particular preference for AATT sequences.[1] This mode of binding is generally considered less disruptive to the overall DNA structure compared to intercalation.

Conversely, at higher micromolar concentrations (≥ 5 µM) , the dominant binding mechanism shifts to intercalation .[1][2] In this mode, the planar anthraquinone (B42736) core of the DRAQ5 molecule inserts itself between the base pairs of the DNA double helix. This intercalation is a more invasive interaction that can lead to localized unwinding and structural distortion of the DNA, which is thought to be the primary source of its cytotoxicity.[1]

This concentration-dependent switch is a crucial consideration for experimental design. For applications where preserving the native chromatin structure is essential, utilizing lower concentrations of DRAQ5 is advisable. For stoichiometric DNA content analysis, where a strong and proportional signal is required, higher concentrations are often employed, with the understanding of the potential for cellular perturbation.

dot

References

DRAQ5™: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the properties, characteristics, and applications of the far-red fluorescent DNA dye, DRAQ5™, tailored for researchers, scientists, and professionals in drug development.

Introduction

DRAQ5™ (1,5-bis{[2-(di-methylamino)ethyl]amino}-4,8-dihydroxyanthracene-9,10-dione) is a cell-permeable, far-red fluorescent dye that specifically targets double-stranded DNA (dsDNA).[1] Its unique spectral properties and versatility in staining both live and fixed cells have established it as a valuable tool in a wide range of applications, including flow cytometry, fluorescence microscopy, and high-content screening (HCS).[2] This technical guide provides a comprehensive overview of DRAQ5™, detailing its core properties, experimental protocols, and key characteristics to enable its effective implementation in research and drug development.

Core Properties and Characteristics

DRAQ5™'s utility stems from its distinct chemical and spectral properties. A member of the anthraquinone (B42736) family, it readily crosses cell and nuclear membranes to intercalate into the DNA double helix.[2] A key feature is its far-red excitation and emission profile, which minimizes spectral overlap with commonly used fluorophores like GFP and FITC, thereby facilitating multiplexing experiments.[1][3]

Quantitative Data Summary

The key quantitative properties of DRAQ5™ are summarized in the table below for easy reference and comparison.

| Property | Value | Solvent/Condition |

| Excitation Maximum (λex) | 600 nm / 646 nm | dsDNA-bound |

| Emission Maximum (λem) | 681 nm / 697 nm | Unbound / dsDNA-bound[1] |

| Molar Extinction Coefficient (ε) | 22,000 cm⁻¹M⁻¹ | Methanol (at 647 nm)[4] |

| 12,000 cm⁻¹M⁻¹ | PBS (at 600 nm)[4] | |

| Quantum Yield (Φ) | ~0.003 - 0.004 | With and without DNA binding[5] |

| Molecular Weight | 413 g/mol |

DNA Binding Mechanism

The interaction of DRAQ5™ with DNA is a critical aspect of its function and has been shown to be concentration-dependent. At lower concentrations (less than 5 µM), it is suggested that DRAQ5™ binds to the A-T rich minor groove of the DNA.[6] As the concentration increases, the primary binding mode shifts to intercalation, where the molecule inserts itself between the base pairs of the DNA.[6] This intercalating activity is thought to contribute to its cytotoxic effects at higher concentrations by interfering with DNA replication.[7] The binding is stoichiometric, meaning the fluorescence intensity is directly proportional to the amount of DNA present, which is a crucial feature for applications like cell cycle analysis.[1]

Cytotoxicity and Photostability

While DRAQ5™ is a valuable tool for live-cell imaging, its DNA-binding nature can induce cytotoxicity, particularly in long-term experiments. The toxicity is concentration-dependent, with concentrations as low as 1 µM showing reduced cell proliferation, while higher concentrations can lead to cell cycle arrest in the G2/M phase and ultimately cell death.[6][7] For short-term experiments (typically under 2 hours), the cytotoxic effects are minimal.[1] DRAQ5™ exhibits high photostability, showing minimal photobleaching even with prolonged exposure to excitation light, which is a significant advantage for imaging applications.[1]

Experimental Protocols and Methodologies

DRAQ5™ is compatible with a wide array of existing protocols for both live and fixed cells. A key advantage is that it typically does not require a washing step, simplifying staining procedures.[2]

Live Cell Staining for Microscopy

This protocol is suitable for real-time imaging of nuclear dynamics in living cells.

Methodology:

-

Culture cells to the desired confluency on a suitable imaging dish or plate.

-

Prepare a working solution of DRAQ5™ in the appropriate culture medium or buffer. A final concentration of 1-5 µM is recommended for live-cell imaging.[8]

-

Add the DRAQ5™ solution directly to the cells.

-

Incubate at 37°C for 5 to 30 minutes. Staining is typically rapid at this temperature (approximately 1-3 minutes).[8]

-

The cells can be imaged immediately without a wash step.

Fixed Cell Staining for Immunofluorescence

DRAQ5™ serves as an excellent nuclear counterstain in immunofluorescence protocols.

Methodology:

-

Fix and permeabilize cells according to your standard protocol for the primary and secondary antibodies.

-

Perform all immunolabeling steps with your primary and secondary antibodies, including all wash steps.

-

Prepare a 5 µM working solution of DRAQ5™ in PBS.[1]

-

After the final wash step of the secondary antibody incubation, add the DRAQ5™ solution to the cells.

-

Incubate for 5-15 minutes at room temperature, protected from light.[7]

-

Wash the cells twice with PBS.

-

Mount the coverslip with an appropriate mounting medium.

Cell Cycle Analysis by Flow Cytometry

The stoichiometric binding of DRAQ5™ to DNA allows for the quantitative assessment of DNA content for cell cycle analysis.

Methodology:

-

Harvest and prepare a single-cell suspension.

-

Fix the cells if required. For simultaneous surface marker analysis, a cross-linking fixative like paraformaldehyde is recommended. For DNA content analysis alone, ethanol (B145695) fixation often provides better resolution.[9]

-

Wash the cells with PBS.

-

Resuspend the cells in a staining buffer (e.g., PBS) at a concentration of ≤4 x 10⁵ cells/mL.[10]

-

Add DRAQ5™ to a final concentration of 10-20 µM.[10]

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Analyze the cells directly by flow cytometry without a wash step. Excite with a 488 nm or 633/647 nm laser and collect emission using a long-pass filter (e.g., 695LP or 715LP).[10]

Applications in Research and Drug Development

The unique properties of DRAQ5™ make it suitable for a variety of applications in both basic research and the drug development pipeline.

-

Nuclear Counterstaining: Its far-red emission makes it an ideal nuclear counterstain in multicolor fluorescence microscopy, allowing for clear demarcation of the nucleus without spectral bleed-through into channels used for other common fluorophores.[2]

-

Cell Cycle Analysis: Due to its stoichiometric binding to DNA, DRAQ5™ is widely used for cell cycle analysis by flow cytometry, enabling the quantification of cells in the G0/G1, S, and G2/M phases.[11]

-

High-Content Screening (HCS): In HCS, DRAQ5™ is used for robust cell segmentation and counting. It can also provide information on nuclear morphology, which can be an indicator of cytotoxicity or other cellular responses to drug candidates.[12]

-

Live-Cell Imaging: The ability to stain live cells allows for the dynamic tracking of nuclear events and cell viability in real-time.[8]

-

Apoptosis Detection: Changes in nuclear morphology, such as condensation and fragmentation, which are hallmarks of apoptosis, can be visualized with DRAQ5™.[13]

Conclusion

DRAQ5™ is a powerful and versatile far-red fluorescent DNA dye with a broad range of applications in modern cell biology and drug discovery. Its key advantages include its cell permeability, far-red spectral properties that enable multiplexing, and its utility in both live and fixed cell applications. By understanding its properties, including its concentration-dependent binding mechanism and potential for cytotoxicity, researchers can effectively leverage DRAQ5™ to gain valuable insights into cellular processes and the effects of therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate the successful integration of DRAQ5™ into various experimental workflows.

References

- 1. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]

- 2. vincibiochem.it [vincibiochem.it]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. What is the extinction coefficient of DRAQ5? | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. researchgate.net [researchgate.net]

- 8. med.virginia.edu [med.virginia.edu]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. interchim.fr [interchim.fr]

- 11. pathology.ufl.edu [pathology.ufl.edu]

- 12. resources.revvity.com [resources.revvity.com]

- 13. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to DRAQ5 Staining: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with DRAQ5 staining, a versatile and widely used far-red fluorescent probe for nuclear counterstaining in both live and fixed cells.

Introduction to DRAQ5

DRAQ5™ is a cell-permeant, synthetic anthraquinone (B42736) dye that specifically binds to double-stranded DNA (dsDNA).[1][2][3] Its far-red spectral properties make it an invaluable tool in a variety of cell-based assays, particularly in multicolor fluorescence imaging and flow cytometry, where minimizing spectral overlap with other fluorophores is critical.[4] DRAQ5 is a reliable and flexible nuclear stain compatible with a broad range of instrumentation and experimental protocols.[5][6]

Core Principles of DRAQ5 Staining

Chemical Properties and Mechanism of Action

DRAQ5's chemical name is 1,5-bis{[2-(dimethylamino)ethyl]amino}-4,8-dihydroxyanthracene-9,10-dione.[1][3] As a cell-permeant dye, it readily crosses the plasma and nuclear membranes of both live and fixed cells.[7][8] The primary mechanism of action involves the intercalation of the DRAQ5 molecule into the dsDNA helix.[7][9] This binding is stoichiometric, meaning the fluorescence signal intensity is directly proportional to the amount of DNA present, which allows for quantitative analysis of DNA content for applications such as cell cycle analysis.[9][10]

There is evidence to suggest a concentration-dependent binding mechanism. At concentrations below 5 µM, DRAQ5 is thought to bind to the A-T minor groove of the DNA, while at concentrations above 5 µM, it primarily binds through intercalation.[11] The dye exhibits high specificity for dsDNA with negligible binding to RNA or mitochondrial DNA.[5][6][9]

Spectral Properties

One of the key advantages of DRAQ5 is its excitation and emission profile in the far-red region of the spectrum.[4] This minimizes spectral overlap with commonly used fluorophores such as GFP, FITC, and PE, reducing the need for fluorescence compensation in multicolor experiments.[5][12]

| Property | Wavelength (nm) | Notes |

| Excitation Maxima | 600 / 646 | Can be sub-optimally excited by 488 nm, 561 nm, and 633 nm laser lines.[7][9][13] |

| Emission Maximum | 681 (unbound) / 697 (dsDNA-bound) | The emission spectrum extends from 665 nm into the near-infrared region.[5][7][10] |

Applications in Research and Drug Development

DRAQ5's versatility makes it suitable for a wide array of applications:

-

Nuclear Counterstaining: In immunofluorescence and immunohistochemistry, DRAQ5 provides clear visualization of the nucleus in both fixed and live cells.[14]

-

Flow Cytometry: It is extensively used for cell cycle analysis, ploidy determination, and gating of nucleated cells from complex samples like whole blood without the need for lysis.[7][9][15]

-

High-Content Screening (HCS): DRAQ5 is a go-to nuclear counterstain in HCS for identifying individual cells and enabling automated image analysis.[16][17] The weak cytoplasmic staining can also be used to delineate the cell boundary.[16][18]

-

Live-Cell Imaging: Its cell permeability allows for real-time visualization of nuclear dynamics in living cells.[5] However, due to its DNA-binding nature, it can be cytotoxic in long-term experiments.[5][19]

Experimental Protocols

General Considerations

-

Cell Permeability: DRAQ5 can be used on both live and fixed cells.[13]

-

No Wash Required: For many applications, a washing step after staining is not necessary, simplifying protocols.[5]

-

RNase Treatment: RNase treatment is not required due to DRAQ5's high specificity for dsDNA.[5]

-

Photostability: DRAQ5 is highly photostable, showing minimal photobleaching during image acquisition.[5][6]

Staining Protocol for Live Cells (Microscopy)

-

Culture cells to the desired confluency on a suitable imaging dish or plate.

-

Prepare a working solution of DRAQ5 in a complete culture medium or a suitable buffer (e.g., PBS). A final concentration of 1-10 µM is generally recommended.

-

Remove the existing culture medium and add the DRAQ5-containing medium to the cells.

-

Incubate at 37°C for 5-15 minutes, protected from light.[5][20] Staining is more rapid at 37°C.[12]

-

Image the cells directly without washing.

Staining Protocol for Fixed Cells (Immunofluorescence)

-

Fix and permeabilize cells using a standard protocol (e.g., with 4% paraformaldehyde followed by 0.1% Triton X-100).

-

Perform immunolabeling with primary and secondary antibodies as required.

-

After the final wash step of the immunolabeling protocol, prepare a working solution of DRAQ5 in PBS at a concentration of 5-20 µM.[21][22]

-

Incubate the cells with the DRAQ5 solution for 5-15 minutes at room temperature, protected from light.[4]

-

Wash the cells twice with PBS.

-

Mount the coverslip with an appropriate mounting medium.[5]

Staining Protocol for Flow Cytometry (Live Cells)

-

Prepare a single-cell suspension at a concentration of 0.5 x 10^6 cells/mL or less in a complete culture medium or other azide-free buffer.[20]

-

Add DRAQ5 to a final concentration of 5-20 µM.[5]

-

Incubate at 37°C for 5-15 minutes.[20]

-

(Optional) Pellet the cells by centrifugation and resuspend them in fresh buffer. This may improve the resolution of the DNA content histogram.[20]

-

Analyze the cells by flow cytometry.

Data Presentation

Table 1: Quantitative Data Summary for DRAQ5

| Parameter | Value | Reference(s) |

| Chemical Formula | C22H28N4O4 | [1] |

| Molecular Weight | 412.48 g/mol | [10] |

| Excitation Maxima | 600 nm / 646 nm | [7][9] |

| Emission Maximum (dsDNA-bound) | 697 nm | [7][9] |

| Recommended Concentration (Microscopy) | 1-10 µM (live cells), 5-20 µM (fixed cells) | [4][21][22] |

| Recommended Concentration (Flow Cytometry) | 5-20 µM | [5][20] |

| Incubation Time | 5-30 minutes | [5] |

Mandatory Visualizations

Caption: Experimental workflow for DRAQ5 staining of cells.

Caption: Decision tree for selecting a suitable nuclear stain.

References

- 1. DRAQ5 dye | C22H28N4O4 | CID 9931492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vincibiochem.it [vincibiochem.it]

- 3. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]

- 6. DRAQ5 [biostatus.com]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. DRAQ5 (TM) (NBP2-81125): Novus Biologicals [novusbio.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. med.virginia.edu [med.virginia.edu]

- 13. immunologicalsciences.com [immunologicalsciences.com]

- 14. selectscience.net [selectscience.net]

- 15. biostatus.com [biostatus.com]

- 16. biostatus.com [biostatus.com]

- 17. biostatus.com [biostatus.com]

- 18. imaging - How come Draq5 stains cytoplasm and membranes under confocal - Biology Stack Exchange [biology.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. DRAQ5™ [bdbiosciences.com]

- 21. resources.novusbio.com [resources.novusbio.com]

- 22. bdbiosciences.com [bdbiosciences.com]

Methodological & Application

Application Notes: DRAQ5 Staining for Live-Cell Imaging

Introduction

DRAQ5™ is a cell-permeable, far-red fluorescent DNA dye that enables the stoichiometric labeling of DNA in live or fixed cells.[1][2] Its rapid uptake and emission in the far-red spectrum make it an ideal nuclear counterstain in live-cell imaging experiments, particularly in combination with green and red fluorescent proteins like GFP and RFP.[1] This document provides a detailed protocol for using DRAQ5 for live-cell imaging applications, including recommendations for concentration, incubation, and imaging parameters.

Principle of DRAQ5 Staining

DRAQ5 is a synthetic anthraquinone (B42736) dye that intercalates into double-stranded DNA with high affinity. Upon binding to DNA, its fluorescence emission is enhanced, allowing for the clear visualization of the nucleus.[2] Its cell-permeant nature allows for simple "add and read" protocols without the need for fixation, permeabilization, or RNase treatment.[1][3] The dye is efficiently excited by red laser lines and emits in the far-red region of the spectrum, minimizing spectral overlap with many common fluorophores.[1]

Key Features:

-

Live-Cell Compatibility: Rapidly stains the nuclei of living cells without the need for permeabilization.[1]

-

Far-Red Emission: Minimizes spectral overlap with common fluorophores like GFP and FITC, eliminating the need for fluorescence compensation.[1][4]

-

Stoichiometric Binding: The fluorescence intensity is proportional to the DNA content, allowing for cell cycle analysis.

-

Photostability: Exhibits no significant photobleaching, which is advantageous for time-lapse imaging.[1]

-

Broad Applicability: Can be used in a wide range of eukaryotic and prokaryotic cell types.[1]

Cytotoxicity Considerations

As a DNA intercalating agent, DRAQ5 can interfere with DNA replication and cell division, potentially leading to cell cycle arrest in the G2/M phase.[4][5] While cells generally remain viable for the duration of short-term imaging experiments, long-term exposure can be cytotoxic.[4][5] It is recommended to use the lowest effective concentration and shortest incubation time necessary to achieve adequate nuclear staining. For long-term viability assays, an alternative probe like DRAQ7™, which is cell-impermeant and only stains non-viable cells, may be more suitable.[1] The toxicity of DRAQ5 can be independent of light exposure.[5]

Experimental Protocols

Materials Required:

-

DRAQ5™ (5 mM stock solution)[1]

-

Live cells in culture

-

Appropriate cell culture medium or buffer (e.g., PBS, phenol (B47542) red-free medium)[1][6]

-

Fluorescence microscope equipped with appropriate laser lines and emission filters

Protocol for Live-Cell Staining and Imaging:

-

Cell Preparation:

-

DRAQ5 Staining:

-

Dilute the 5 mM DRAQ5™ stock solution in culture medium or buffer to the desired final working concentration. A starting concentration of 5-20 µM is recommended for general nuclear visualization.[1] For time-lapse assays, a lower concentration of 1 µM may be used.[3][6]

-

Add the DRAQ5™ solution directly to the cells. No washing step is required.[1]

-

Gently mix or swirl the plate to ensure even distribution of the dye.

-

-

Incubation:

-

Live-Cell Imaging:

-

Image the cells directly without washing.[6]

-

For optimal excitation, use a 633 nm or 647 nm laser line.[1][3] Sub-optimal excitation can be achieved with 488 nm, 514 nm, or 568 nm lasers.

-

Collect the emission signal using a long-pass filter (e.g., 695LP, 715LP, or 780LP) or a band-pass filter centered around 681-697 nm.[1][4]

-

Analyze live cells within 2 hours of staining for best results.[6]

-

Quantitative Data Summary

Table 1: Recommended Staining Parameters for Live-Cell Imaging

| Parameter | Recommended Range | Notes |

| Working Concentration | 1 - 20 µM | Start with 5-10 µM and optimize. For long-term imaging, 1 µM may be preferable.[3][4][6] |

| Incubation Time | 5 - 30 minutes | Staining is faster at 37°C (1-3 minutes).[1][3][4] |

| Incubation Temperature | Room Temperature or 37°C | 37°C accelerates staining.[1][6] |

Table 2: Spectral Properties of DRAQ5

| Property | Wavelength (nm) | Notes |

| Excitation Maximum | 646 nm | Can be sub-optimally excited by 488, 514, 568, and 633 nm laser lines. |

| Emission Maximum | 681 nm / 697 nm (DNA-bound) | Emission starts at 665 nm.[2] |

| Recommended Emission Filters | 695LP, 715LP, 780LP | The choice of filter can help exclude signal from any unbound dye.[3][4] |

Table 3: Compatibility with Other Fluorophores

| Compatible Fluorophores | Incompatible Fluorophores |

| GFP/eGFP/YFP[1] | PE-Cy7[1] |

| FITC[1][4] | PerCP-Cy5.5[1] |

| Cy2[1] | APC[1] |

| Cy3[1] | Texas Red[1] |

| R-PE[1] | DyLight® 649[1] |

| DyLight® 488, 549, 594[1] |

Visualizations

Caption: Workflow for DRAQ5 staining in live-cell imaging.

References

Application Notes and Protocols for Using DRAQ5™ with GFP-Expressing Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5™ is a far-red fluorescent DNA dye that readily permeates the membranes of both live and fixed cells, intercalating with dsDNA.[1] Its emission in the far-red spectrum makes it an ideal nuclear counterstain for multiplexing with other fluorophores, particularly Green Fluorescent Protein (GFP) and its variants, as there is minimal spectral overlap.[1][2][3] This compatibility allows for the clear visualization and quantification of GFP-tagged proteins within the cellular context, without the need for spectral compensation.[4] Applications are diverse, ranging from high-content screening (HCS) and fluorescence microscopy to flow cytometry for cell cycle analysis and nucleated cell gating.[1][2]

Key Features and Benefits

-

Spectral Compatibility with GFP: DRAQ5™ is excited by red and far-red light and emits in the far-red region, avoiding spectral overlap with GFP, FITC, and other common fluorophores in the visible range.[2][5]

-

Live and Fixed Cell Staining: It can be used to stain dsDNA in both living and fixed cells and tissues, offering experimental flexibility.[3][6]

-

Rapid, No-Wash Protocol: DRAQ5™ provides rapid staining of nuclei and does not require a wash step, streamlining experimental workflows.[3][4]

-

Stoichiometric DNA Binding: The fluorescence intensity of DRAQ5™ is proportional to the DNA content, enabling cell cycle analysis.[1][7]

-

High Photostability: It exhibits low photobleaching, allowing for prolonged imaging and detection of weak fluorescent signals.[2]

Spectral Profile

The spectral properties of DRAQ5™ are key to its successful use with GFP.

-

Excitation: While the maximum excitation peaks (Exλmax) are at approximately 600 nm and 646 nm, DRAQ5™ can be sub-optimally excited by various laser lines, including 488 nm (for flow cytometry), 561 nm, 633 nm, and 647 nm.[1][2]

-

Emission: The emission maximum (Emλmax) is around 697 nm when bound to dsDNA.[1][2]

This significant separation between the emission of GFP (typically ~509 nm) and DRAQ5™ ensures minimal bleed-through and simplifies multicolor imaging.

Data Presentation: Quantitative Summary

The following tables provide a summary of recommended starting concentrations, incubation times, and instrument settings for common applications. Optimization may be required for specific cell types and experimental conditions.

Table 1: Recommended Staining Conditions

| Application | Cell State | DRAQ5™ Concentration | Incubation Time | Incubation Temperature |

| Fluorescence Microscopy | Live or Fixed | 5 µM | 5 - 30 minutes | Room Temperature (RT) or 37°C |

| Time-Lapse Imaging | Live | 1 µM | Duration of assay (0.5 - 3 hours) | 37°C |

| Flow Cytometry (Cell Cycle) | Live or Fixed | 10 - 20 µM | 15 - 30 minutes | Room Temperature (RT) or 37°C |

| Flow Cytometry (Gating) | Live or Fixed | 5 - 10 µM | 15 - 30 minutes | Room Temperature (RT) or 37°C |

Note: Staining at 37°C can accelerate the process, potentially reducing incubation times to 1-3 minutes.[2][8]

Table 2: Recommended Instrument Settings

| Instrument | Application | Excitation Wavelength | Emission Filter |

| Fluorescence Microscope | Nuclear Counterstaining | 633 nm or 647 nm | >660 nm (e.g., 695LP, 715LP, or 780LP) |

| Flow Cytometer | Cell Cycle Analysis | 488 nm, 633 nm, or 647 nm | >700 nm (e.g., 715LP or 780/60 BP) |

| High Content Screening | Nuclear Segmentation | Yellow/Red wavelengths | >660 nm |

Experimental Protocols

Protocol 1: Nuclear Counterstaining of GFP-Expressing Cells for Fluorescence Microscopy

This protocol is suitable for both live and fixed adherent or suspension cells.

Materials:

-

GFP-expressing cells

-

DRAQ5™ (5 mM stock solution)

-

Phosphate Buffered Saline (PBS) or appropriate culture medium

-

Formaldehyde (B43269) (for fixation, if required)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if required)

Procedure:

-

Cell Preparation:

-

Live Cells: Plate cells on a suitable imaging dish or slide. Ensure cells are healthy and at the desired confluency.

-

Fixed Cells: a. Fix cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.[9] b. Wash the cells three times with PBS. c. If required for other antibody staining, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) and perform immunostaining as per your standard protocol.

-

-

DRAQ5™ Staining:

-

Prepare a 5 µM working solution of DRAQ5™ in PBS or culture medium.

-

For fixed cells, DRAQ5™ is typically added after all other staining steps.[10]

-

Remove the culture medium or final wash buffer from the cells.

-

Add the 5 µM DRAQ5™ solution to cover the cells.

-

Incubate for 5-30 minutes at room temperature, protected from light.[4]

-

-

Imaging:

-

No washing step is required.[3]

-

Image the cells directly.

-

Use the appropriate filter sets to visualize GFP (e.g., 488 nm excitation, ~510/20 nm emission) and DRAQ5™ (e.g., 633 nm or 647 nm excitation, >660 nm emission).

-

Protocol 2: Cell Cycle Analysis of GFP-Expressing Cells by Flow Cytometry

This protocol allows for the simultaneous analysis of GFP expression and DNA content.

Materials:

-

GFP-expressing cells in suspension

-

DRAQ5™ (5 mM stock solution)

-

PBS or other suitable buffer

Procedure:

-

Cell Preparation:

-

Harvest and wash the cells, then resuspend them in PBS at a concentration of ≤4 x 10^5 cells/mL.[10]

-

-

DRAQ5™ Staining:

-

Add DRAQ5™ to the cell suspension to a final concentration of 10-20 µM.[9]

-

Gently mix and incubate for 15-30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer without washing.

-

Excite GFP with a 488 nm laser and detect its emission (e.g., with a 530/30 BP filter).

-

Excite DRAQ5™ with a 488 nm, 633 nm, or 647 nm laser and detect its emission using a long-pass filter (e.g., 715LP) or a band-pass filter (e.g., 780/60 BP).[9]

-

Use appropriate gating strategies to exclude doublets and debris.

-

Analyze the DRAQ5™ signal on a linear scale for cell cycle profiling.[4]

-

Visualizations

Caption: Spectral compatibility of GFP and DRAQ5.

Caption: Microscopy workflow with DRAQ5 and GFP.

Caption: Flow cytometry workflow for cell cycle analysis.

References

- 1. DRAQ5 [biostatus.com]

- 2. vincibiochem.it [vincibiochem.it]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. selectscience.net [selectscience.net]

- 7. bio-techne.com [bio-techne.com]

- 8. interchim.fr [interchim.fr]

- 9. biostatus.com [biostatus.com]

- 10. immunologicalsciences.com [immunologicalsciences.com]

Application Notes: DRAQ5 for Flow Cytometry Cell Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5 is a cell-permeable, far-red fluorescent DNA dye that is highly effective for cell cycle analysis by flow cytometry.[1][2][3][4] Its utility spans across various cell types, including mammalian, bacterial, and plant cells, in both live and fixed conditions.[1] A key advantage of DRAQ5 is its stoichiometric binding to double-stranded DNA, allowing for the quantitative assessment of cellular DNA content and the discrimination of cell cycle phases (G0/G1, S, and G2/M).[5][6] The far-red emission of DRAQ5 minimizes spectral overlap with commonly used fluorochromes like FITC and R-PE, thereby simplifying multicolor experimental design and eliminating the need for fluorescence compensation.[4][7]

Key Advantages of DRAQ5 in Cell Cycle Analysis:

-

Cell Permeability: Stains both live and fixed cells without the need for permeabilization steps.[6][8]

-

Far-Red Fluorescence: Minimizes spectral overlap with other fluorochromes, enabling straightforward multicolor analysis.[6]

-

No RNase Treatment Required: DRAQ5 specifically binds to dsDNA, eliminating the need for RNase treatment to remove RNA.[6]

-

Versatility: Compatible with a wide range of buffers, media, and fixation methods.[1][9]

-

Rapid Staining: Staining is rapid at room temperature and can be accelerated at 37°C.[7][10]

Experimental Workflow

The following diagram outlines the general workflow for cell cycle analysis using DRAQ5.

Caption: A flowchart of the DRAQ5 staining protocol for cell cycle analysis.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Cell Concentration | ≤4 x 10^5 cells/mL | Higher concentrations may require optimization of DRAQ5 concentration.[1][10] |

| DRAQ5 Concentration | 5 - 20 µM | The optimal concentration may vary depending on the cell type and whether cells are live or fixed.[1][3][7] For simple gating of nucleated cells, the concentration may be reduced.[2][10] |

| Incubation Time | 5 - 30 minutes at Room Temperature | Staining is accelerated at 37°C, with incubation times potentially reduced to 1-3 minutes.[10][11] |

| Incubation Temperature | Room Temperature or 37°C | 37°C incubation can significantly shorten the required staining time.[1][10] |

Experimental Protocols

Protocol 1: Cell Cycle Analysis of Live Cells

This protocol is suitable for analyzing the cell cycle distribution of unfixed cells.

Materials:

-

Single-cell suspension in a suitable buffer (e.g., PBS) or culture medium.

-

DRAQ5™ (5mM stock solution)

Procedure:

-

Prepare a single-cell suspension at a concentration of ≤4 x 10^5 cells/mL in a suitable buffer or culture medium.[1][10]

-

Add DRAQ5 to the cell suspension to a final concentration of 5-20 µM.[1][7] Titration may be necessary to determine the optimal concentration for your specific cell type.

-

Gently mix the cells and incubate for 5-30 minutes at room temperature, protected from light.[1][10] Alternatively, incubate at 37°C for 1-3 minutes.[10][11]

-

The cells can be analyzed directly by flow cytometry without any washing steps.[1][10]

Protocol 2: Cell Cycle Analysis of Fixed Cells

This protocol is for analyzing the cell cycle of cells that have been previously fixed. Most common fixation methods are compatible with DRAQ5.[1]

Materials:

-

Fixed single-cell suspension

-

DRAQ5™ (5mM stock solution)

-

PBS or other suitable buffer

Procedure:

-

Prepare a single-cell suspension and fix the cells using your standard laboratory protocol (e.g., 70% ethanol or 4% formaldehyde).

-

Wash the fixed cells with PBS to remove the fixative.

-

Resuspend the cells in PBS at a concentration of ≤4 x 10^5 cells/mL.

-

Add DRAQ5 to the cell suspension to a final concentration of 5-20 µM.[3]

-

Gently mix and incubate for 5-30 minutes at room temperature, protected from light.[1]

-

Analyze the cells by flow cytometry. No washing step is required after DRAQ5 staining.[12]

Instrumentation and Data Analysis

Excitation and Emission:

DRAQ5 can be excited by various laser lines, including 488 nm, 561 nm, 633 nm, and 647 nm.[7][11] While the optimal excitation is at 646 nm, the 488 nm laser line, common on most cytometers, can be used effectively.[1][10] The emission is collected in the far-red region of the spectrum, typically using a longpass filter such as 695LP, 715LP, or 780LP.[1][10]

Data Analysis:

The data acquired from the flow cytometer will be a histogram of cell counts versus DRAQ5 fluorescence intensity. This histogram will display distinct peaks representing the G0/G1, S, and G2/M phases of the cell cycle.[5] Cell cycle analysis software can then be used to deconvolute the histogram and calculate the percentage of cells in each phase. It is important to exclude doublets from the analysis to ensure accurate results.[13]

Signaling Pathway Diagram

Caption: A simplified diagram of the cell cycle phases and major checkpoints.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor resolution of cell cycle peaks | Incorrect flow rate. | Use the lowest flow rate setting on the cytometer to improve resolution.[14] |

| Cell clumps or doublets. | Ensure a single-cell suspension is prepared. Use doublet discrimination during data analysis.[13] | |

| Suboptimal DRAQ5 concentration. | Titrate the DRAQ5 concentration to find the optimal staining for your cell type. | |

| Weak or no DRAQ5 signal | Insufficient incubation time. | Increase the incubation time or perform the incubation at 37°C.[1][10] |

| Low DRAQ5 concentration. | Increase the DRAQ5 concentration within the recommended range. | |

| High background fluorescence | DRAQ5 concentration is too high. | Reduce the DRAQ5 concentration. |

| Inadequate washing after fixation (for fixed cells). | Ensure thorough washing of cells after fixation and before DRAQ5 staining. |

References

- 1. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. A novel cell permeant and far red-fluorescing DNA probe, DRAQ5, for blood cell discrimination by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. biostatus.com [biostatus.com]

- 7. med.virginia.edu [med.virginia.edu]

- 8. pathology.ufl.edu [pathology.ufl.edu]

- 9. selectscience.net [selectscience.net]

- 10. interchim.fr [interchim.fr]

- 11. immunologicalsciences.com [immunologicalsciences.com]

- 12. vincibiochem.it [vincibiochem.it]

- 13. biostatus.com [biostatus.com]

- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

Application Notes: Immunofluorescence Staining with DRAQ5™ for Nuclear Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens within cells. A critical component of many IF protocols is the use of a nuclear counterstain to identify and segment individual cells, providing spatial context to the target protein's signal. DRAQ5™ is a cell-permeant, far-red fluorescent DNA dye that serves as an excellent nuclear stain for both live and fixed cells.[1][2][3] Its far-red emission spectrum minimizes overlap with common fluorophores such as GFP and FITC, making it highly suitable for multiplexing experiments.[1][4] Furthermore, DRAQ5™ staining is rapid and does not require a wash step, streamlining the experimental workflow.[1][5] These application notes provide a detailed protocol for using DRAQ5™ in immunofluorescence, along with an example of its application in studying the NF-κB signaling pathway.

Key Features of DRAQ5™

-

Cell Permeability: Stains the nuclei of both live and fixed/permeabilized cells.[2]

-

Far-Red Fluorescence: Excitation maximum at ~646 nm and emission maximum at ~697 nm when bound to dsDNA, minimizing spectral overlap with other fluorophores.[5]

-

High Photostability: Exhibits minimal photobleaching, allowing for robust imaging.[1]

-

No RNase Treatment Required: Directly stains DNA without the need for removing RNA.[1]

-

Convenience: Supplied as a ready-to-use aqueous solution, and no washing step is required after staining.[1][5]

Quantitative Data Summary

For optimal performance, the concentration and incubation time of DRAQ5™ may need to be optimized depending on the cell type and experimental conditions. Below is a summary of recommended starting concentrations and incubation times for immunofluorescence applications.

| Application | Cell State | DRAQ5™ Concentration | Incubation Time | Temperature |

| Immunofluorescence Microscopy | Fixed & Permeabilized | 5 µM | 10-20 minutes | Room Temperature |

| Live Cell Imaging | Live | 5-20 µM | 5-30 minutes | Room Temperature or 37°C |

| Time-Lapse Imaging | Live | 1 µM | Duration of experiment (e.g., 0.5-3 hours) | 37°C |

Note: Staining at 37°C can accelerate the process, potentially reducing the required incubation time.[1][2]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Fixed Cells with DRAQ5™

This protocol describes the staining of a target protein followed by nuclear counterstaining with DRAQ5™.

Materials:

-

Cells cultured on coverslips or in imaging plates

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Tween® 20)

-

Primary Antibody (specific to the target protein)

-

Fluorophore-conjugated Secondary Antibody

-

DRAQ5™ (5mM stock solution)

-

Antifade Mounting Medium

Procedure:

-

Cell Fixation:

-

Wash cells twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15-30 minutes at room temperature.[2]

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.[3]

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate cells with Blocking Buffer for 1-2 hours at room temperature to minimize non-specific antibody binding.[3]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 2 hours at room temperature or overnight at 4°C.[3]

-

Wash three times with PBS containing 0.1% Tween® 20 for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[3]

-

Wash three times with PBS containing 0.1% Tween® 20 for 5 minutes each.

-

-

Nuclear Counterstaining with DRAQ5™:

-

Mounting and Imaging:

-

Aspirate the DRAQ5™ solution.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the secondary antibody fluorophore and DRAQ5™.

-

Figure 1: Immunofluorescence workflow with DRAQ5™ nuclear stain.

Application Example: Visualizing NF-κB Nuclear Translocation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[8] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[8][9] Immunofluorescence coupled with DRAQ5™ staining is an ideal method to visualize and quantify this nuclear translocation event.

Figure 2: NF-κB signaling pathway leading to nuclear translocation.

By following the immunofluorescence protocol and staining for the p65 subunit of NF-κB, researchers can observe a shift in its localization from predominantly cytoplasmic in control cells to nuclear in stimulated cells. The DRAQ5™ counterstain allows for clear identification of the nucleus, enabling quantitative analysis of the nuclear-to-cytoplasmic fluorescence ratio of the NF-κB signal, thereby providing a robust measure of pathway activation.

References

- 1. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]

- 2. biostatus.com [biostatus.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. immunologicalsciences.com [immunologicalsciences.com]

- 6. vincibiochem.it [vincibiochem.it]

- 7. NF-kappa B signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

DRAQ5 in High-Content Screening Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5 is a cell-permeable, far-red fluorescent DNA dye that has become an invaluable tool in high-content screening (HCS) and analysis.[1][2][3] Its unique spectral properties, including an excitation maximum at approximately 646 nm and an emission maximum at around 697 nm when intercalated with dsDNA, allow for seamless integration into multiplexing assays with minimal spectral overlap with other common fluorophores like GFP and FITC.[2][4][5] This lipophilic anthraquinone (B42736) dye rapidly stains the nuclei of both live and fixed cells, binding stoichiometrically to double-stranded DNA (dsDNA), which enables quantitative analysis of DNA content for cell cycle and ploidy studies.[1][6][7][8]

One of the key advantages of DRAQ5 in HCS is its ability to facilitate robust nuclear segmentation for automated image analysis.[1][3][9] Furthermore, a secondary, weaker staining of the cytoplasm can be detected, allowing for the segmentation of both cellular compartments using a single fluorescent channel, thereby providing more comprehensive morphological data.[1][9] DRAQ5 exhibits high photostability and chemical stability, making it suitable for automated workflows and long-term experiments.[1][9]

This document provides detailed application notes and protocols for the use of DRAQ5 in various HCS assays, including cytotoxicity, cell cycle analysis, and apoptosis.

Key Features and Advantages of DRAQ5 in HCS

-

Far-Red Fluorescence: Minimizes spectral overlap with blue, green, and yellow fluorophores, enabling effective multiplexing.[2][4]

-

Live and Fixed Cell Compatibility: Offers flexibility in experimental design, allowing for both real-time analysis of live cells and endpoint assays on fixed samples.[1][2]

-

Stoichiometric DNA Binding: Allows for accurate cell cycle analysis and ploidy determination based on fluorescence intensity.[1][4][6]

-

Rapid Staining: Quickly penetrates cell and nuclear membranes for efficient labeling.[2][7]

-

No-Wash Protocol: Simplifies workflows and is amenable to automation.[5][7][8][10]

-

Nuclear and Cytoplasmic Segmentation: A single dye can be used to delineate both the nucleus and the cytoplasm, providing richer morphological data.[1][9]

-

High Photostability and Chemical Stability: Ensures reliable performance in automated HCS platforms and time-lapse imaging.[1][9]

-

Compatibility: Works across a wide range of cell types, including mammalian, bacterial, and plant cells.[2][7]

Data Presentation

Spectral Properties of DRAQ5

| Property | Wavelength/Value | Notes |

| Excitation Maximum | ~646 nm | Can be sub-optimally excited by 488, 514, 568, and 633 nm laser lines.[2] |

| Emission Maximum | ~681 nm / 697 nm (with dsDNA) | Emission ranges from 665 nm to the near-infrared.[2][5] |

Recommended DRAQ5 Concentrations for HCS Assays

| Application | Recommended Concentration | Cell State |

| Nuclear Counterstaining / Object Identification | 5 µM | Live or Fixed |

| Cell Cycle Analysis | 10-20 µM | Live or Fixed[2][10][11] |

| Cytotoxicity Assays (Cell Count) | 5 µM | Live or Fixed |

| Apoptosis (Nuclear Morphology) | 5-10 µM | Live |

| In-Cell Westerns | 5 µM | Fixed |

Experimental Protocols

General Guidelines for DRAQ5 Staining

-

Preparation: DRAQ5 is typically supplied as a 5 mM aqueous solution and is ready to use.[7][12][13]

-

Incubation: Staining is rapid at 37°C (1-5 minutes) and can also be performed at room temperature (15-30 minutes).[10][11][14] Protect from light during incubation, especially when multiplexing with other fluorophores.[10][11]

-

No-Wash: Washing after staining is generally not required, which is advantageous for automated workflows.[5][7][8][10]

Protocol 1: Cytotoxicity Assay using DRAQ5

This protocol outlines the use of DRAQ5 for determining cytotoxicity by quantifying the number of cells remaining after treatment with a compound. A reduction in cell number is a direct indicator of cytotoxicity.[1]

Materials:

-

Cells seeded in a 96-well or 384-well microplate

-

Test compounds

-

Culture medium

-

DRAQ5 (5 mM stock solution)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (for fixed-cell endpoint)

-

High-Content Imaging System

Procedure (Live-Cell Endpoint):

-

Cell Seeding: Seed cells at an appropriate density in a microplate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound and control vehicle. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

DRAQ5 Staining: Add DRAQ5 directly to the culture medium to a final concentration of 5 µM.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Image Acquisition: Acquire images using a high-content imaging system with appropriate filters for DRAQ5 (e.g., Ex: 630-650 nm, Em: 660-700 nm).

-

Image Analysis: Use image analysis software to segment and count the number of DRAQ5-stained nuclei in each well.

-

Data Analysis: Plot the cell count against the compound concentration to determine the IC50 value.

Procedure (Fixed-Cell Endpoint):

-

Follow steps 1 and 2 from the live-cell protocol.

-

Fixation: Gently remove the culture medium and add 4% paraformaldehyde in PBS to each well. Incubate for 15-20 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the cells twice with PBS.

-

DRAQ5 Staining: Add DRAQ5 diluted in PBS to a final concentration of 5 µM.

-

Incubation: Incubate for 15-30 minutes at room temperature.

-

Follow steps 5-7 from the live-cell protocol.

Protocol 2: Cell Cycle Analysis using DRAQ5

The stoichiometric binding of DRAQ5 to dsDNA allows for the analysis of cell cycle distribution based on the integrated fluorescence intensity of the nucleus.[1][15]

Materials:

-

Cells seeded in a microplate

-

Cell cycle-perturbing agents (e.g., nocodazole, vinblastine) as controls[4]

-

Culture medium

-

DRAQ5 (5 mM stock solution)

-

PBS

-

High-Content Imaging System

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with compounds of interest. Include positive controls that arrest cells in specific phases of the cell cycle.

-

DRAQ5 Staining: Add DRAQ5 directly to the culture medium to a final concentration of 10-20 µM.[2][10][11] A higher concentration is often used to ensure saturation of DNA binding for accurate quantification.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Image Acquisition: Acquire images using a high-content imaging system. Ensure the camera is not saturated to allow for accurate intensity measurements.

-

Image Analysis:

-

Segment the nuclei based on DRAQ5 fluorescence.

-

Measure the integrated fluorescence intensity for each nucleus.

-

-

Data Analysis:

-

Generate a histogram of the integrated nuclear fluorescence intensity.

-

Gate the populations corresponding to G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

-

Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.

-

Protocol 3: Apoptosis Assay using DRAQ5

DRAQ5 can be used to identify apoptotic cells by observing changes in nuclear morphology, such as condensation and fragmentation.[1][16] This assay can be multiplexed with other apoptosis markers.

Materials:

-

Cells seeded in a microplate

-

Apoptosis-inducing agent (e.g., staurosporine) as a positive control

-

Culture medium

-

DRAQ5 (5 mM stock solution)

-

Other apoptosis probes (e.g., Annexin V-FITC, Caspase-3/7 reagent) if multiplexing

-

High-Content Imaging System

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with test compounds and a positive control for apoptosis.

-

Staining:

-

If multiplexing, follow the protocol for the other apoptosis probe first.

-

Add DRAQ5 to the culture medium to a final concentration of 5 µM.

-

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Image Acquisition: Acquire images in the far-red channel for DRAQ5 and other relevant channels for multiplexed probes.

-

Image Analysis:

-

Identify all cells by their DRAQ5-stained nuclei.

-

Analyze nuclear morphology. apoptotic nuclei will appear smaller, more intensely stained (condensed chromatin), and may be fragmented.

-

Quantify the percentage of cells exhibiting apoptotic nuclear morphology.

-

If multiplexing, correlate the nuclear morphology with signals from other apoptosis probes.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for a high-content screening assay using DRAQ5.

Caption: Logic diagram for cell cycle analysis using DRAQ5.